molecular formula C6H8N2O2S B13338104 (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid

(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13338104
M. Wt: 172.21 g/mol
InChI Key: RYXFYJOVBFTPTP-BYPYZUCNSA-N
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Description

(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is a heterocyclic compound containing a thiazole ring Thiazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the amino and propanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Thiazole derivatives, including this compound, are explored for their potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.

    1,3,4-Thiadiazole: Contains a thiadiazole ring, which is structurally similar but has different chemical properties.

Uniqueness

(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is unique due to its specific arrangement of functional groups and the presence of the thiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)/t4-/m0/s1

InChI Key

RYXFYJOVBFTPTP-BYPYZUCNSA-N

Isomeric SMILES

C1=CSC(=N1)[C@H](CC(=O)O)N

Canonical SMILES

C1=CSC(=N1)C(CC(=O)O)N

Origin of Product

United States

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